molecular formula C10H14BClN2O2 B13136984 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13136984
M. Wt: 240.50 g/mol
InChI Key: UVUDAPWIZZMUAC-UHFFFAOYSA-N
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Description

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines It is characterized by the presence of a chloro group at the 4th position and a dioxaborolane group at the 5th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Borylation Reaction: The key step involves the borylation of 4-chloropyrimidine using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate substitution reactions.

    Solvents: Organic solvents like tetrahydrofuran or dimethylformamide are typically employed.

Major Products

    Substituted Pyrimidines: Resulting from substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily based on its ability to undergo various chemical reactions. The chloro group can be displaced by nucleophiles, while the dioxaborolane group can form carbon-carbon bonds through coupling reactions. These reactivities make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H14BClN2O2

Molecular Weight

240.50 g/mol

IUPAC Name

4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-14-8(7)12/h5-6H,1-4H3

InChI Key

UVUDAPWIZZMUAC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2Cl

Origin of Product

United States

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